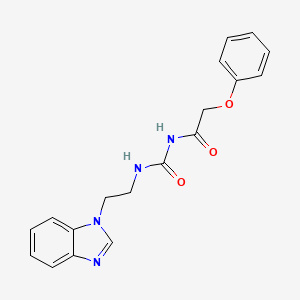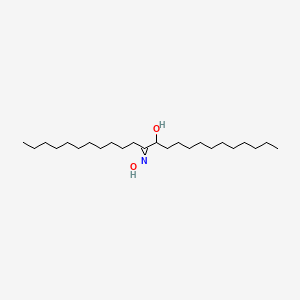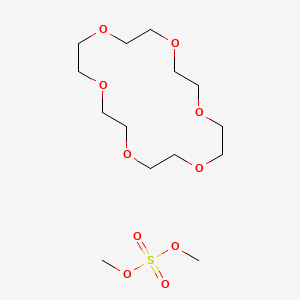
Dimethyl sulfate;1,4,7,10,13,16-hexaoxacyclooctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl sulfate;1,4,7,10,13,16-hexaoxacyclooctadecane is a compound that combines two distinct chemical entities: dimethyl sulfate and 1,4,7,10,13,16-hexaoxacyclooctadecane. Dimethyl sulfate is a chemical compound with the formula (CH₃O)₂SO₂, known for its use as a methylating agent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7,10,13,16-hexaoxacyclooctadecane can be synthesized through a modified Williamson ether synthesis in the presence of a templating cation. The reaction involves the use of triethylene glycol and triethylene glycol dichloride in the presence of potassium hydroxide as a base . Another method involves the oligomerization of ethylene oxide .
Industrial Production Methods: Industrial production of 1,4,7,10,13,16-hexaoxacyclooctadecane typically involves the same synthetic routes but on a larger scale, ensuring high purity through distillation or recrystallization from hot acetonitrile .
Chemical Reactions Analysis
Types of Reactions: 1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including complexation with metal cations, particularly potassium cations . It can also participate in phase-transfer catalysis and etherification reactions .
Common Reagents and Conditions: Common reagents used in reactions with 1,4,7,10,13,16-hexaoxacyclooctadecane include potassium hydroxide, triethylene glycol, and triethylene glycol dichloride . The reactions are typically carried out under controlled temperature and solvent conditions to ensure high yield and purity .
Major Products: The major products formed from reactions involving 1,4,7,10,13,16-hexaoxacyclooctadecane are typically metal-cation complexes, such as potassium-18-crown-6 complexes .
Scientific Research Applications
1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of scientific research applications:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the extraction and separation of metal ions in hydrometallurgical processes.
Mechanism of Action
The mechanism of action of 1,4,7,10,13,16-hexaoxacyclooctadecane involves its ability to form stable complexes with metal cations. The crown ether structure allows it to encapsulate cations, stabilizing them through electrostatic interactions and coordination bonds . This complexation ability is crucial for its role in phase-transfer catalysis and ion transport studies .
Comparison with Similar Compounds
1,4,7,10,13,16-hexaoxacyclooctadecane is unique among crown ethers due to its specific affinity for potassium cations . Similar compounds include:
Dibenzo-18-crown-6: A crown ether with benzene rings that also forms complexes with cations but has different solubility and complexation properties.
Triglyme: A linear polyether with similar ionophoric properties but lacks the cyclic structure of crown ethers.
Hexaaza-18-crown-6: A crown ether with nitrogen atoms in the ring, offering different coordination chemistry compared to 1,4,7,10,13,16-hexaoxacyclooctadecane.
These comparisons highlight the unique structural and functional properties of 1,4,7,10,13,16-hexaoxacyclooctadecane, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
74261-10-2 |
|---|---|
Molecular Formula |
C14H30O10S |
Molecular Weight |
390.45 g/mol |
IUPAC Name |
dimethyl sulfate;1,4,7,10,13,16-hexaoxacyclooctadecane |
InChI |
InChI=1S/C12H24O6.C2H6O4S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;1-5-7(3,4)6-2/h1-12H2;1-2H3 |
InChI Key |
FMXNURCICRTVQP-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)OC.C1COCCOCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
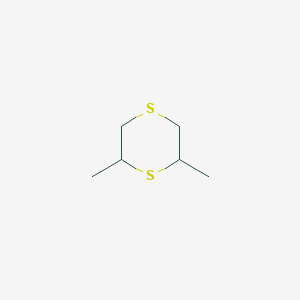

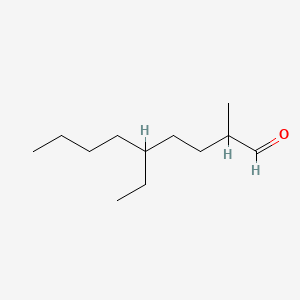
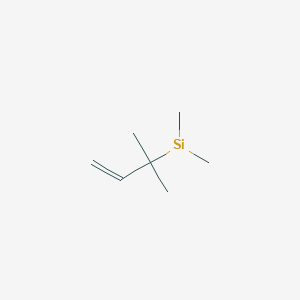
![1-Naphthalenamine, 4-[(2-bromo-4,6-dinitrophenyl)azo]-N-ethyl-](/img/structure/B14460317.png)
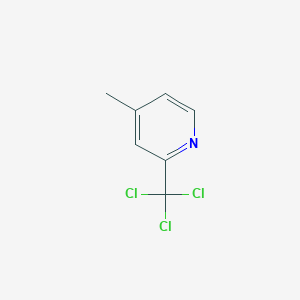
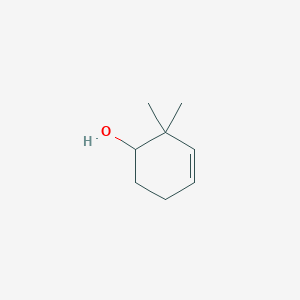
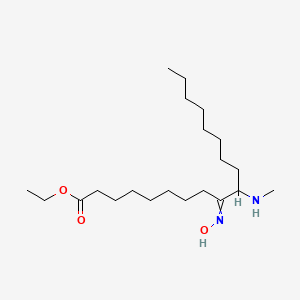
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
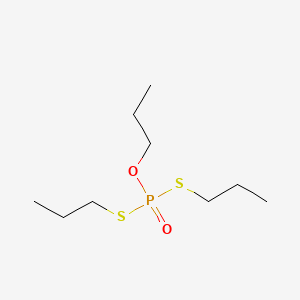
![2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate](/img/structure/B14460353.png)
